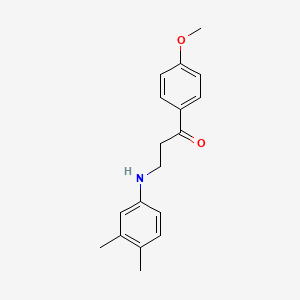

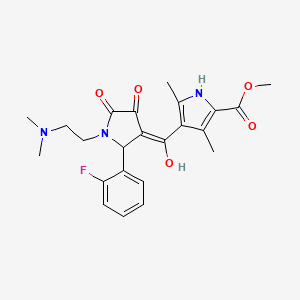

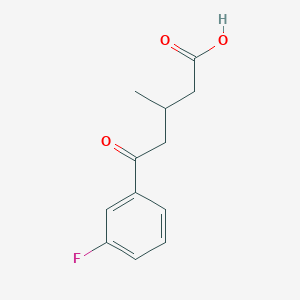

![molecular formula C14H10ClN3O4S2 B2765821 7-氯-3-((3-硝基苯甲基)硫代)-4H-苯并[e][1,2,4]噻二嗪-1,1-二氧化物 CAS No. 899977-10-7](/img/structure/B2765821.png)

7-氯-3-((3-硝基苯甲基)硫代)-4H-苯并[e][1,2,4]噻二嗪-1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you’re asking about seems to be a derivative of 1,2,4-thiadiazine 1,1-dioxides . These compounds are well known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers . Compounds of this group are the inhibitors of some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . Benzothiadiazine 1,1-dioxides also constitute an important class of cyclic sulfonamides with broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis .

Synthesis Analysis

A series of novel 1,2,4-thiadiazine 1,1-dioxides were synthesized by condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . Substituted amidines were isolated as the intermediates in the reaction with 2-chlorobenzenesulfonamide . Those intermediates were successfully cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a core scaffold of a five-membered triazole ring fused with a six-membered thiadiazine ring . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation, isolation of intermediates, and cyclization .科学研究应用

合成途径和化学转化

研究探索了相关化合物的有效合成方法,这些化合物是药理学相关衍生物的前体。例如,通过 2,5-二氢苯并 [f] [1,2,5] 噻二氮杂二氧化物进行环收缩合成 4H-苯并 [b] [1,4] 噻嗪 1,1-二氧化物,突出了创新的碳硫键形成技术。这些化合物因其生物学、医学和工业应用而具有重要意义,表明 7-氯-3-((3-硝基苄基) 硫基)-4H-苯并 [e] [1,2,4] 噻二氮杂二氧化物可能被应用的潜在领域 (Fülöpová 等,2015)。

有机合成中的催化应用

N,2-二溴-6-氯-3,4-二氢-2H-苯并 [e] [1,2,4] 噻二氮杂-7-磺酰胺 1,1-二氧化物 (DCDBTSD) 已被证明是一种高效且均相的催化剂,可用于在水性介质中合成各种杂环化合物。此应用强调了该化合物在通过水介导的反应促进绿色化学中的作用,展示了类似化合物在促进有机合成中可能的用途 (Khazaei 等,2015)。

生物学和药物化学研究

进一步的研究深入探讨了相关化合物的生物学效应,例如 3-烷基氨基-4H-1,2,4-苯并噻二氮杂二氧化物在胰岛素分泌细胞上的合成和测试。这些努力旨在发现新的组织选择性 K_ATP 通道开放剂,展示了 7-氯-3-((3-硝基苄基) 硫基)-4H-苯并 [e] [1,2,4] 噻二氮杂二氧化物及其类似物在生物医学研究和治疗开发中的潜力 (Somers 等,2000)。

磷酸二酯酶抑制作为治疗靶点

噻二氮杂二氧化物的苄基衍生物已被确定为具有磷酸二酯酶 7 (PDE7) 抑制特性的第一类化合物。这一发现指出了治疗 T 细胞依赖性疾病的新途径,表明 7-氯-3-((3-硝基苄基) 硫基)-4H-苯并 [e] [1,2,4] 噻二氮杂二氧化物在针对 PDE7 的治疗药物开发中具有潜在的研究领域。对同工酶选择性的探索进一步突出了该化合物在设计选择性 PDE 抑制剂中的相关性,可能有助于为炎症和自身免疫性疾病提供新的治疗方法 (Martínez 等,2000)。

固相合成技术

固相合成技术在噻二氮杂二氧化物家族中的应用,包括磺酰类似物的生成,说明了这些化合物在合成化学中的多功能性。这些方法允许有效地生产多种衍生物,突出了 7-氯-3-((3-硝基苄基) 硫基)-4H-苯并 [e] [1,2,4] 噻二氮杂二氧化物在促进通过固相合成方法发现和开发新的化学实体中的潜在用途 (McMaster 等,2014)。

未来方向

作用机制

Target of Action

The primary target of this compound is the AMPA receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .

Mode of Action

The compound acts as a desensitizing modulator of the AMPA receptor . This means it reduces the receptor’s response to glutamate, the main excitatory neurotransmitter in the brain .

Biochemical Pathways

The compound’s action on the AMPA receptor affects the glutamatergic signaling pathway . By modulating the AMPA receptor, it can influence synaptic transmission and plasticity, which are crucial for cognitive functions like learning and memory .

Pharmacokinetics

It is known to be slightly soluble in dmso and methanol . Its stability under normal storage conditions suggests it could have suitable pharmacokinetic properties for therapeutic use .

Result of Action

The compound is considered a cognitive enhancer . By modulating the AMPA receptor, it can potentially enhance cognitive functions like learning and memory . It is also noted to have minimal neurotoxic effects .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, its solubility and stability could be affected by the pH and temperature of its environment . Additionally, its interaction with the AMPA receptor could be influenced by the presence of other neurotransmitters or drugs .

生化分析

Biochemical Properties

The compound 7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is known to be a desensitizing modulator of the AMPA receptor . It interacts with this receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system .

Cellular Effects

The compound’s interaction with the AMPA receptor can influence various cellular processes. It has been suggested that it may enhance cognitive function, with minimal neurotoxic effects

Molecular Mechanism

At the molecular level, 7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide acts as a modulator of the AMPA receptor . This interaction can influence the receptor’s activity, potentially leading to changes in synaptic transmission and plasticity.

属性

IUPAC Name |

7-chloro-3-[(3-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O4S2/c15-10-4-5-12-13(7-10)24(21,22)17-14(16-12)23-8-9-2-1-3-11(6-9)18(19)20/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXVYGGBKSOJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

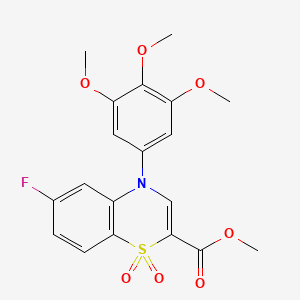

![N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765739.png)

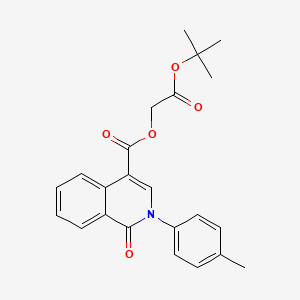

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2765741.png)

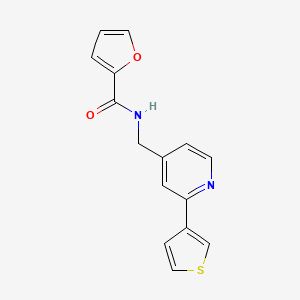

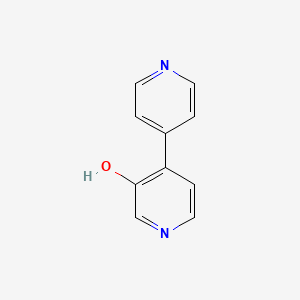

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2765742.png)

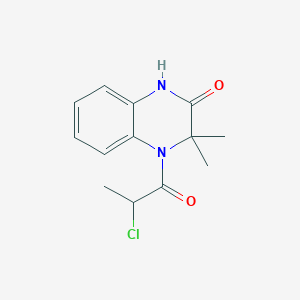

![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)

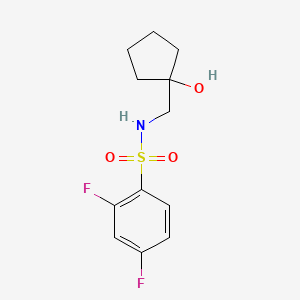

![[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2765753.png)